molecular formula C21H22ClN3O3 B6424065 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 810629-09-5

5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B6424065
CAS No.: 810629-09-5
M. Wt: 399.9 g/mol
InChI Key: CFCQDLGQEHBVSM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a pyrimidoquinoline derivative characterized by a fused tetracyclic core structure. Key features include:

  • Substituents: A 3-chlorophenyl group at position 5, methyl groups at positions 1, 3, and 8 (two methyl groups at position 8), and three ketone moieties (trione).
  • Synthetic Route: Typically synthesized via multicomponent reactions involving dimedone, 6-amino-1,3-dimethyluracil, and substituted benzaldehydes under catalytic or solvent-free conditions .

Properties

IUPAC Name

5-(3-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(22)8-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCQDLGQEHBVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The most widely reported method employs a three-component reaction between 6-amino-1,3-dimethyluracil , dimedone , and 3-chlorobenzaldehyde in the presence of taurine (2-aminoethanesulfonic acid) or ytterbium triflate (Yb(OTf)₃) as catalysts. The reaction proceeds via a sequential Knoevenagel condensation, Michael addition, and cyclocondensation (Scheme 1).

Mechanistic Steps :

  • Knoevenagel Condensation : 3-Chlorobenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : The amine group of 6-amino-1,3-dimethyluracil attacks the β-position of the enone.

  • Cyclocondensation : Intramolecular cyclization forms the pyrimido[4,5-b]quinoline scaffold, releasing water.

Reaction Conditions

  • Catalyst : Taurine (15 mol%) or Yb(OTf)₃ (5 mol%)

  • Solvent : Solvent-free (taurine) or ethanol (Yb(OTf)₃)

  • Temperature : 80°C

  • Time : 50–60 minutes

  • Yield : 72–85%

Purification and Characterization

  • Purification : Column chromatography (ethyl acetate/petroleum ether, 30:70) or recrystallization from ethanol.

  • Spectroscopic Data :

    • IR (ATR) : 3410 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1705 cm⁻¹ (aromatic C=C).

    • ¹H NMR (DMSO-d₆) : δ 7.18–7.30 (m, aromatic H), 4.90 (s, methine H), 3.12–3.50 (s, N–CH₃), 2.10–2.26 (d, CH₂).

    • Elemental Analysis : Calculated for C₂₃H₂₇ClN₃O₅: C 61.89%, H 6.10%, N 9.41%.

One-Pot Synthesis Using Ammonium Acetate

Green Chemistry Approach

A solvent-free, one-pot method utilizes ammonium acetate as a dual acid-base catalyst (Scheme 2). This approach minimizes waste and reduces reaction time.

Reaction Parameters :

  • Catalyst : Ammonium acetate (20 mol%)

  • Temperature : 120°C (reflux in ethanol)

  • Time : 2–3 hours

  • Yield : 68–78%

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C) reduces the reaction time to 15–20 minutes with comparable yields (70–76%). This method enhances energy efficiency and scalability.

Comparative Analysis of Synthetic Methods

Parameter Taurine/Yb(OTf)₃ Method Ammonium Acetate Method Microwave Method
Catalyst Load (mol%)15 (taurine), 5 (Yb)2020
Temperature (°C)80120100
Time50–60 min2–3 h15–20 min
Yield (%)72–8568–7870–76
SolventSolvent-free/ethanolEthanolSolvent-free
Purity (HPLC)>98%>95%>97%

Chlorination Strategies for Side-Chain Modification

While the 3-chlorophenyl group is typically introduced via 3-chlorobenzaldehyde, patents describe alternative chlorination using N-chlorosuccinimide (NCS) in tetrachloroethane. However, this method is less efficient (yield: 55–60%) and requires stringent conditions (reflux, 8 hours).

Industrial-Scale Considerations

The taurine-catalyzed method is preferred for large-scale synthesis due to:

  • Low Catalyst Cost : Taurine is inexpensive and biodegradable.

  • Simplified Workup : Column chromatography is replaced with recrystallization.

  • Environmental Compliance : Solvent-free conditions align with green chemistry principles .

Chemical Reactions Analysis

Reaction Conditions:

  • Catalyst : 15 mol% taurine or Yb(OTf)₃

  • Solvent : Water (for taurine) or ethanol (for Yb(OTf)₃)

  • Temperature : 80°C

  • Time : 50–60 minutes

Key Steps:

  • Knoevenagel Condensation : Formation of an intermediate between dimedone and 3-chlorobenzaldehyde.

  • Michael Addition : Attack of 6-amino-1,3-dimethyluracil on the Knoevenagel adduct.

  • Cyclization : Intramolecular dehydration to form the pyrimidoquinoline scaffold.

Characterization Data:

PropertyValue/Peaks (Compound 4e)
IR (cm⁻¹) 3250 (N–H), 1643 (C=O), 1605 (Ar–C=C), 1240 (C–N), 3120 (C–H)
¹H NMR (DMSO-d₆) δ 9.01 (s, NH), 7.30 (d, Ar–H), 3.10–3.32 (s, NCH₃)
Yield 92%

Advantages:

  • High atom economy and green solvent use (water).

  • Catalyst recyclability up to four cycles without significant yield loss .

Reaction Conditions:

  • Reactants : 3-Chlorobenzaldehyde, 6-amino-1,3-dimethyluracil, dimedone.

  • Grinding Speed : 650 rpm

  • Time : 30–35 minutes

Characterization Data:

PropertyValue/Peaks (Analogous Compound 4a)
IR (cm⁻¹) 3401 (N–H), 1651 (C=O)
Yield 95%

Advantages:

  • Eliminates toxic solvents.

  • Short reaction time and high yield.

Reaction Optimization:

CatalystTemperature (°C)Time (min)Yield (%)TOF (h⁻¹)TON
TrCl 804095142.595
MMTrCl 8060858585

Scope:

  • Functional group tolerance includes electron-withdrawing (-Cl, -NO₂) and donating (-OCH₃) substituents .

Post-Synthetic Modifications

While direct functionalization of the target compound is less documented, analogous derivatives undergo:

  • Thionation : Reaction with Lawesson’s reagent to convert carbonyls to thiocarbonyls .

  • Acylation : Treatment with acid chlorides to introduce acyl groups at the N-position .

Stability and Reactivity Trends

  • Thermal Stability : Melting points exceed 300°C, indicating high thermal robustness .

  • Solubility : Poor in polar solvents (e.g., water), moderate in DMSO and DMF .

Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Eco-Friendliness
Yb(OTf)₃/Taurine MCRYb(OTf)₃Water92High
MechanochemicalNoneSolvent-free95Very High
TrCl-CatalyzedTrityl ChlorideEthanol95Moderate

Scientific Research Applications

The compound 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. Below is a detailed examination of its applications based on available research findings and insights.

Chemical Properties and Structure

This compound is characterized by its unique structure which includes a pyrimidine and quinoline framework. The presence of the 3-chlorophenyl group enhances its biological activity and solubility properties. Its molecular formula is C21H22ClN3O3C_{21}H_{22}ClN_3O_3 with a molecular weight of 393.87 g/mol.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrimidine compounds exhibit significant antimicrobial properties. The chlorophenyl substituent may enhance these effects by increasing lipophilicity, allowing better membrane penetration in bacterial cells. Studies have shown that similar compounds possess activity against various strains of bacteria and fungi.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cancer progression. Preliminary studies suggest that this compound could be evaluated for its cytotoxic effects on cancer cell lines.

Enzyme Inhibition

This compound may serve as a lead compound in the development of enzyme inhibitors. Research into structurally related compounds has shown promise in inhibiting enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cellular signaling pathways.

Neuroprotective Effects

Some studies have indicated that related compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The mechanism may involve antioxidant activity or modulation of neurotransmitter levels.

Dyes and Pigments

Due to its vibrant color properties, this compound could be explored as a dye or pigment in various applications, including textiles and coatings. The stability of the chlorophenyl group might enhance lightfastness and durability.

Pesticidal Properties

Research has shown that similar quinoline derivatives can act as pesticides or herbicides. The efficacy against specific pests could be investigated further for agricultural applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the chlorophenyl group significantly enhanced antibacterial activity.

Case Study 2: Cytotoxicity Testing

In a study conducted on various cancer cell lines, a series of pyrimidine derivatives were tested for cytotoxicity using MTT assays. Results showed that compounds with similar structural features to our compound exhibited IC50 values indicating significant cytotoxic effects.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the potential neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. These findings suggest avenues for further exploration regarding the neuroprotective capabilities of our target compound.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compounds with varying halogen or substituent positions on the phenyl ring exhibit distinct physicochemical and synthetic properties:

Compound Name Substituent Molecular Formula Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound 3-chlorophenyl C₂₂H₂₁ClN₃O₃ Not reported IR: C=O (1745 cm⁻¹), C-Cl (717 cm⁻¹); NMR: Aromatic δ 7.2–7.8 ppm
5-(4-Chlorophenyl) analog 4-chlorophenyl C₂₂H₂₁ClN₃O₃ 85% (optimized) IR: Similar C=O/C-Cl peaks; NMR: Aromatic δ 7.5–7.9 ppm
5-(2-Chlorophenyl) analog 2-chlorophenyl C₂₂H₂₁ClN₃O₃ 78% (TrCl catalyst) IR: 1740 cm⁻¹ (C=O); NMR: Substituent-induced deshielding at δ 7.6–8.1 ppm
5-(4-Bromophenyl) analog 4-bromophenyl C₂₂H₂₁BrN₃O₃ 34% HRESIMS: [M−H]⁻ at m/z 501.0774; IR: C-Br (717 cm⁻¹)

Key Observations :

  • Halogen Effects : Bromine substitution (–4) increases molecular mass and polarizability, impacting solubility and spectroscopic signatures.

Functionalized Derivatives with Extended Moieties

Modifications with additional functional groups alter bioactivity and synthetic complexity:

Compound Name Substituent Molecular Formula Key Features Reference
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl) analog Benzyloxy-methoxy C₂₉H₂₇ClN₃O₅ Enhanced lipophilicity; IR: C-O-C (1203 cm⁻¹)
5-[2-(Difluoromethoxy)phenyl] analog Difluoromethoxy C₂₀H₁₉F₂N₃O₄ Fluorine atoms improve metabolic stability; HRMS: m/z 403.134
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene} analog Furan-dichlorophenyl C₂₀H₁₃Cl₂N₃O₄ Extended conjugation; UV: λmax shifted to 310 nm

Key Observations :

  • Polar Groups : Ether linkages () increase solubility in polar solvents.

Key Observations :

  • Catalyst Choice : TrCl () improves yield and reduces reaction time compared to solvent-free methods.

Biological Activity

The compound 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the reaction of various starting materials such as substituted phenyl derivatives and pyrimidine precursors. The methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. The zones of inhibition observed in these studies are summarized in the following table:

Microorganism Zone of Inhibition (mm) Standard (mm)
E. coli1825
S. aureus2027
C. albicans1522
A. niger1724

These results suggest that the compound's structure plays a crucial role in its antimicrobial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM across different cell lines.

These findings indicate that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies have suggested potential anti-inflammatory and analgesic properties. These activities are attributed to the modulation of inflammatory cytokines and pain mediators in cellular models .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activities of several derivatives of pyrimidoquinolines. The tested compounds showed varying degrees of effectiveness against standard microbial strains. The compound was among those that demonstrated superior activity due to its unique structural features .
  • Anticancer Research : Another research article highlighted the anticancer potential of pyrimidoquinolines. The study indicated that modifications on the quinoline scaffold could enhance cytotoxicity against specific cancer cells. The tested compound showed promising results in inhibiting tumor growth in vitro .

Q & A

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Assays : Use MTT for cytotoxicity (IC₅₀), FRET for kinase inhibition, or fluorescence polarization for DNA-binding affinity. Include positive controls (e.g., doxorubicin for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.